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Compound of Interest

Compound Name: Ningetinib Tosylate

Cat. No.: B560534 Get Quote

CAS Number: 1394820-77-9

This technical guide provides a comprehensive overview of Ningetinib Tosylate, a potent,

orally bioavailable small molecule tyrosine kinase inhibitor (TKI). It is intended for researchers,

scientists, and drug development professionals interested in its mechanism of action,

pharmacological properties, and potential therapeutic applications.

Introduction
Ningetinib Tosylate is the tosylate salt form of ningetinib, a multi-targeted TKI with significant

antineoplastic activity.[1][2][3] It primarily targets a range of receptor tyrosine kinases (RTKs)

implicated in tumor growth, angiogenesis, and metastasis, including c-Met (hepatocyte growth

factor receptor, HGFR), vascular endothelial growth factor receptor 2 (VEGFR2), Axl, Mer, and

Fms-like tyrosine kinase 3 (Flt3).[1][2][4] By competitively binding to the ATP-binding pocket of

these kinases, Ningetinib Tosylate disrupts downstream signaling pathways, leading to the

inhibition of cancer cell proliferation, survival, and invasion.[4] The tosylate salt form enhances

the compound's solubility and bioavailability.[4]
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Property Value

CAS Number 1394820-77-9

Molecular Formula C₃₈H₃₇FN₄O₈S

Molecular Weight 728.79 g/mol [3][4]

IUPAC Name

N-[3-fluoro-4-[7-(2-hydroxy-2-

methylpropoxy)quinolin-4-yl]oxyphenyl]-1,5-

dimethyl-3-oxo-2-phenylpyrazole-4-

carboxamide;4-methylbenzenesulfonic acid[3]

Synonyms CT-053 tosylate, CT-053-PTSA[2]

Mechanism of Action and Signaling Pathways
Ningetinib Tosylate exerts its anti-cancer effects by inhibiting multiple RTKs simultaneously.

This multi-targeted approach can be particularly effective in overcoming resistance

mechanisms that may arise from the redundancy and crosstalk of signaling pathways in cancer

cells.

The primary targets of Ningetinib Tosylate and their associated downstream signaling

pathways are detailed below.

Inhibition of c-Met, VEGFR2, and Axl Signaling
Ningetinib Tosylate demonstrates potent inhibitory activity against c-Met, VEGFR2, and Axl.

[5][6][7][8] The inhibition of these kinases disrupts key cellular processes that are crucial for

tumor progression.
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Caption: Inhibition of c-Met, VEGFR2, and Axl signaling pathways by Ningetinib Tosylate.

Inhibition of FLT3 Signaling in Acute Myeloid Leukemia
(AML)
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Recent studies have highlighted Ningetinib as a novel inhibitor of FMS-like tyrosine kinase 3

(FLT3), particularly in the context of acute myeloid leukemia (AML) with FLT3 internal tandem

duplication (FLT3-ITD) mutations.[9][10] These mutations are common in AML and are

associated with a poor prognosis.[10] Ningetinib effectively inhibits the phosphorylation of FLT3

and its downstream targets, STAT5, AKT, and ERK, leading to cell cycle arrest and apoptosis in

FLT3-ITD positive AML cells.[9]
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Caption: Ningetinib's inhibitory effect on the FLT3-ITD signaling pathway in AML.

Pharmacological Data
In Vitro Activity
Ningetinib Tosylate has demonstrated potent inhibitory activity against its target kinases in

various in vitro assays.

Target Kinase IC₅₀ (nM)

c-Met 6.7[5][6][7][8]

VEGFR2 1.9[5][6][7][8]

Axl <1.0[5][6][7][8]

In cell-based functional assays, Ningetinib Tosylate inhibited HGF and VEGF-stimulated

Human Umbilical Vein Endothelial Cell (HUVEC) proliferation and microvascular angiogenesis

in rat aortic rings with IC₅₀ values of 8.6 nM and 6.3 nM, respectively.[5]

In Vivo Activity
In vivo studies in animal models have demonstrated the anti-tumor efficacy of Ningetinib
Tosylate.
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Animal Model Dosage Key Findings Reference

U87MG human

glioblastoma

xenograft nude mice

3 mg/kg (single oral

dose)

Potent inhibition of c-

Met, AKT, and ERK1/2

phosphorylation for up

to 6 hours in tumor

tissues.

[5][11]

Orthotopic U87MG

human glioblastoma

xenograft

20 mg/kg/day (oral, 21

days)

Prolonged median

survival time and a

significant increase in

life-span value

(ILS=32%, p=0.003)

compared to the

vehicle-treated group.

[5]

FLT3-ITD and FLT3-

ITD-F691L mutation

mouse models of AML

Not specified

Showed superior anti-

leukemia activity

compared to

gilteritinib and

quizartinib,

significantly

prolonging the survival

of mice.

[10]

Experimental Protocols
Kinase Inhibition Assay (General Protocol)
A common method to determine the IC₅₀ values for kinase inhibitors is a biochemical assay,

such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Kinase Inhibition Assay Workflow

Prepare kinase, substrate, and ATP solution Incubate kinase with varying concentrations of Ningetinib Tosylate Add substrate and ATP to initiate reaction Allow kinase reaction to proceed Stop reaction and add detection reagents (e.g., TR-FRET antibodies) Measure signal (e.g., fluorescence) Calculate % inhibition and determine IC50
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Caption: General workflow for a kinase inhibition assay.

Methodology:

Reagents: Recombinant human kinases (e.g., c-Met, VEGFR2, Axl), corresponding peptide

substrates, ATP, and detection reagents (e.g., europium-labeled anti-phospho-substrate

antibody and APC-labeled streptavidin for a biotinylated substrate).

Procedure:

The kinase is pre-incubated with serially diluted Ningetinib Tosylate in a microplate well

for a defined period (e.g., 15-30 minutes) at room temperature.

The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.

The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled

temperature (e.g., 25°C or 37°C).

The reaction is stopped by adding a solution containing EDTA.

Detection reagents are added, and the plate is incubated to allow for antibody binding.

The signal (e.g., TR-FRET ratio) is read on a plate reader.

Data Analysis: The percentage of inhibition is calculated for each concentration of the

inhibitor relative to a control (DMSO vehicle). The IC₅₀ value is determined by fitting the

concentration-response data to a sigmoidal dose-response curve.

Western Blot Analysis for Phosphorylation Inhibition
This protocol is used to assess the effect of Ningetinib on the phosphorylation of target kinases

and their downstream signaling proteins in cell lines.[9]

Methodology:

Cell Culture and Treatment:
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Culture relevant cancer cell lines (e.g., MV4-11 and MOLM13 for FLT3-ITD AML) under

standard conditions.

Treat the cells with varying concentrations of Ningetinib for different time points (e.g., 2 or

6 hours).

Protein Extraction:

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to

preserve protein phosphorylation.

Determine the protein concentration of the lysates using a standard method (e.g., BCA

assay).

SDS-PAGE and Western Blotting:

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE).

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

Immunoblotting:

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with primary antibodies specific for the phosphorylated and total

forms of the target proteins (e.g., p-FLT3, FLT3, p-STAT5, STAT5, p-AKT, AKT, p-ERK,

ERK).

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detection and Analysis:

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection

system.

Quantify the band intensities to determine the relative levels of protein phosphorylation.
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Clinical Development
Ningetinib has been investigated in a Phase 1 clinical trial for acute myeloid leukemia.[2] The

trial focused on patients with FLT3 mutations.[2] While this specific trial is now closed, the

promising preclinical data, particularly its efficacy against resistant mutations, suggests

potential for further clinical investigation in AML and other cancers driven by its target kinases.

[2][10]

Conclusion
Ningetinib Tosylate is a promising multi-targeted tyrosine kinase inhibitor with potent activity

against key drivers of cancer progression, including c-Met, VEGFR2, Axl, and FLT3. Its ability

to simultaneously block multiple oncogenic signaling pathways provides a strong rationale for

its continued investigation as a therapeutic agent for various solid tumors and hematological

malignancies. The detailed pharmacological profile and experimental data presented in this

guide offer a valuable resource for researchers and clinicians in the field of oncology drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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